Methanidyl(trimethyl)silane;vanadium
Description
Methanidyl(trimethyl)silane;vanadium is a vanadium complex featuring a methanidyl(trimethyl)silane ligand, which consists of a (trimethylsilyl)methyl group (chemical formula: $[Si(CH3)3CH_2^-$]) coordinated to a vanadium center. The (trimethylsilyl)methyl group likely imparts unique steric and electronic properties, influencing reactivity and stability in catalytic or synthetic applications.
Properties
CAS No. |
65094-29-3 |
|---|---|
Molecular Formula |
C12H33Si3V-3 |
Molecular Weight |
312.59 g/mol |
IUPAC Name |
methanidyl(trimethyl)silane;vanadium |
InChI |
InChI=1S/3C4H11Si.V/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1; |
InChI Key |
BEEGEHOJKWKINS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[V] |
Origin of Product |
United States |
Comparison with Similar Compounds
Organosilicon Compounds with Trimethylsilyl Groups
The methanidyl(trimethyl)silane ligand shares structural similarities with other trimethylsilyl-substituted compounds, which differ in their functional groups and reactivity:
Key Differences :
- Reactivity : Allyltrimethylsilane () shows high regio- and stereoselectivity in carbosilylation, while trimethyl(vinyl)silane participates in cyclopropanation reactions due to its electron-deficient alkene moiety .
- Electronic Effects : Fluorinated derivatives like pentafluorophenyl(trimethyl)silane exhibit enhanced electrophilicity, enabling reactions with carbonyl compounds under fluoride-ion catalysis .
- Applications : Methanidyl(trimethyl)silane;vanadium’s vanadium center may enable redox-active behavior, unlike purely organic silanes.
Vanadium-Silicon Complexes
Comparison :
- Ligand Type : Tris(triphenylsiloxy)vanadium Oxide uses bulky triphenylsiloxy ligands, which likely hinder reactivity compared to the smaller (trimethylsilyl)methyl group in this compound.
- Catalytic Potential: Triphenylsiloxy complexes are often inert, whereas smaller ligands may facilitate vanadium’s redox activity in oxidation or polymerization reactions.
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Weight | Key Functional Group |
|---|---|---|
| This compound | ~200–300 (estimated) | V–[Si(CH₃)₃CH₂] |
| Tris(triphenylsiloxy)vanadium Oxide | 964.30 | V=O with Si–O–C₆H₅ ligands |
| Pentafluorophenyl(trimethyl)silane | 228.25 | C₆F₅–Si(CH₃)₃ |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The most well-documented route involves the reaction of vanadium(III) chloride tetrahydrofuran adduct ($$ \text{VCl}3(\text{THF})3 $$) with a trimethylsilylmethyl Grignard reagent ($$ \text{(CH}3\text{)}3\text{SiCH}_2\text{MgX} $$, where $$ \text{X} = \text{Cl}, \text{Br} $$). This method parallels the synthesis of trimesitylvanadium, where vanadium trichloride reacts with mesitylmagnesium bromide:
$$
\text{VCl}3(\text{THF})3 + 3 \, \text{(CH}3\text{)}3\text{SiCH}2\text{MgX} \rightarrow \text{V[(CH}3\text{)}3\text{SiCH}2]_3 + 3 \, \text{MgXCl} + 3 \, \text{THF}
$$
Key Parameters :
- Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Temperature : Room temperature (20–25°C).
- Workup : Precipitation via dioxane addition yields a blue solid.
This method requires stringent exclusion of moisture and oxygen to prevent decomposition.
Reductive Alkylation of Vanadium Halides
An alternative approach employs reductive alkylation using vanadium halides and trimethylsilane derivatives. For example, $$ \text{VCl}3 $$ may react with tris(trimethylsilyl)methane ($$ \text{(CH}3\text{)}3\text{SiCH}3 $$) under reducing conditions, though this method is less commonly reported.
Optimization of Synthetic Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and purity. THF stabilizes the vanadium intermediate through coordination, while dioxane facilitates product precipitation. Elevated temperatures (>40°C) risk ligand dissociation, whereas subambient conditions slow reaction kinetics.
Stoichiometric Considerations
A 3:1 molar ratio of Grignard reagent to $$ \text{VCl}_3 $$ ensures complete substitution of chloride ligands. Excess Grignard reagent may lead to over-reduction or byproduct formation.
Comparative Analysis with Related Organovanadium Complexes
The trimethylsilylmethyl ligand in this compound enhances steric bulk and electron-donating capacity compared to aryl or cyclopentadienyl ligands, broadening its utility in nonpolar media.
Challenges and Mitigation Strategies
Air and Moisture Sensitivity
Like most organovanadium complexes, this compound rapidly degrades upon exposure to air or moisture. Synthesis and handling require Schlenk-line techniques or glovebox environments.
Purification Difficulties
Column chromatography is unsuitable due to the compound’s reactivity. Recrystallization from THF/dioxane mixtures or sublimation under vacuum are preferred.
Q & A
Q. What are the established synthesis protocols for methanidyl(trimethyl)silane and its vanadium complexes?
Methanidyl(trimethyl)silane is typically synthesized via organometallic routes, such as the formation of Grignard reagents. For example, (trimethylsilyl)methylmagnesium chloride is prepared by reacting trimethylchlorosilane with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions . Vanadium complexes, such as vanadyl sulfate, are synthesized through redox reactions. For instance, vanadium pentoxide (V₂O₅) reacts with sulfuric acid and reducing agents (e.g., SO₂) to form vanadyl sulfate (VOSO₄), with precise control of stoichiometry and pH to avoid side products like sodium metavanadate (NaVO₃) .
Q. What spectroscopic and analytical techniques are critical for characterizing these compounds?
- NMR Spectroscopy : Essential for confirming the structure of methanidyl(trimethyl)silane derivatives, particularly for observing silicon-proton coupling in - and -NMR spectra .
- UV-Vis and EPR Spectroscopy : Used to study vanadium oxidation states (e.g., V(IV) in VO²⁺) and ligand-field transitions. For example, vanadyl sulfate exhibits distinct absorption bands at 760 nm (ε ≈ 20 M⁻¹cm⁻¹) in acidic media .
- X-ray Crystallography : Resolves coordination geometries in vanadium complexes, such as the square-pyramidal structure of VO(acac)₂ (vanadyl acetylacetonate) .
Q. How do methanidyl(trimethyl)silane and vanadium interact in redox reactions?
Methanidyl(trimethyl)silane acts as a stabilizing ligand or reducing agent in vanadium redox systems. For example, in catalytic Mannich reactions, VO(acac)₂ facilitates C–N bond formation, while silane groups protect reactive intermediates from hydrolysis . Redox titrations (e.g., using KMnO₄) quantify vanadium’s oxidation state changes, where V(IV) → V(V) transitions are monitored via colorimetric shifts .
Advanced Research Questions
Q. How can researchers address contradictions in vanadium redox data under varying experimental conditions?
Discrepancies in redox behavior (e.g., unexpected V(III) formation in acidic media) arise from competing ligand interactions or pH-dependent equilibria. To resolve these:
- Controlled Potentiometry : Maintain precise pH and ionic strength using buffer systems (e.g., citrate or phosphate buffers) .
- Parallel Characterization : Combine cyclic voltammetry with in-situ Raman spectroscopy to correlate electrochemical activity with molecular structure .
- Data Normalization : Account for temperature effects using Arrhenius plots for kinetic studies .
Q. What experimental designs mitigate challenges in handling air-sensitive vanadium-silane systems?
- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for synthesizing silane-vanadium adducts .
- Stabilizing Ligands : Introduce chelating agents (e.g., EDTA) to suppress vanadium’s propensity for hydrolysis or oligomerization .
- Real-Time Monitoring : Employ gas-tight reactors with inline FTIR to track volatile byproducts (e.g., trimethylsilanol) during reactions .
Q. How can ligand modifications tune the reactivity of vanadium-silane complexes?
- Steric Effects : Bulky ligands (e.g., cyclopentadienyl groups) hinder unwanted dimerization in vanadium catalysts .
- Electronic Effects : Electron-withdrawing substituents on silane ligands (e.g., trifluoromethyl groups) enhance Lewis acidity, improving catalytic efficiency in oxidation reactions .
- Comparative Studies : Synthesize ligand libraries (e.g., varying silyl groups from trimethyl to triphenyl) and evaluate their impact on reaction kinetics using stopped-flow spectrophotometry .
Methodological Considerations
- Safety Protocols : Methanidyl(trimethyl)silane derivatives require handling in well-ventilated fume hoods due to pyrophoric risks . Vanadium compounds necessitate PPE (gloves, goggles) to prevent dermal/ocular exposure, with emergency protocols for inhalation incidents .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, reagent purity) meticulously, as trace moisture or oxygen can skew results in vanadium-silane systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
